molecular formula C19H20F3N5O2 B2532712 N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1234809-14-3

N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2532712
CAS No.: 1234809-14-3
M. Wt: 407.397
InChI Key: UJZIHPYHZBTVCQ-UHFFFAOYSA-N
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Description

N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the piperidine-pyrimidine intermediate.

    Final Amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide: shares structural similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-1-4-15(11-14)26-17(29)16(28)25-12-13-5-9-27(10-6-13)18-23-7-2-8-24-18/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZIHPYHZBTVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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